molecular formula C6H6ClN3O B13067196 3-Chloro-N'-hydroxypyridine-2-carboximidamide

3-Chloro-N'-hydroxypyridine-2-carboximidamide

Cat. No.: B13067196
M. Wt: 171.58 g/mol
InChI Key: WRZIBYHGXHPRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N'-hydroxypyridine-2-carboximidamide is a pyridinecarboximidamide derivative characterized by a pyridine ring substituted with a chlorine atom at position 3 and a hydroxylated amidine group at position 2. Its molecular formula is C₆H₅ClN₃O, with the canonical SMILES representation ClC1=CC(=NC(=NO)N)NC=C1 and InChIKey URCXQPIMGQBIHK-UHFFFAOYSA-N . This compound belongs to a class of molecules known for their versatile biological activities, including antimicrobial and antiviral properties, as well as applications in coordination chemistry . The hydroxyl group on the amidine moiety enhances its ability to participate in hydrogen bonding, influencing both its reactivity and crystalline packing .

Structurally, the compound’s nonplanar conformation arises from the twisted geometry of the C(NH₂)₂ group relative to the pyridine ring, which is consistent with related pyridinecarboximidamidate derivatives . Such structural features are critical for its interactions with biological targets, such as enzymes or nucleic acids, and for its role as an intermediate in synthesizing heterocyclic compounds like 1,2,4-oxadiazoles .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

3-chloro-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H6ClN3O/c7-4-2-1-3-9-5(4)6(8)10-11/h1-3,11H,(H2,8,10)

InChI Key

WRZIBYHGXHPRJT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(N=C1)/C(=N/O)/N)Cl

Canonical SMILES

C1=CC(=C(N=C1)C(=NO)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-Chloro-N'-hydroxypyridine-2-carboximidamide and related pyridine/benzene derivatives:

Compound Molecular Formula Substituents Key Properties Biological Relevance References
This compound C₆H₅ClN₃O Cl (position 3), N'-hydroxyamidine (position 2) Hydrogen-bonding capacity, nonplanar conformation Antimicrobial, coordination chemistry
(E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide C₇H₇ClN₂O Cl (position 3), N′-hydroxyamidine (benzene) Planar benzene ring, intermolecular H-bonding (centrosymmetric dimers) Intermediate for anti-HIV oxadiazoles
(Z)-2-Chloro-N'-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide C₉H₁₂ClN₃O Cl (position 2), isopropyl (position 6) Increased hydrophobicity due to isopropyl group Potential antibacterial agent
5-Chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N′-hydroxy-2-oxopyridine-3-carboximidamide C₁₂H₇Cl₂F₃N₄O₂ Cl (positions 5 and 3), CF₃ (position 5) Enhanced electron-withdrawing effects, high steric bulk Anticancer applications (hypothesized)
2-(2-Bromo-4-chlorophenoxy)-N'-hydroxypyridine-3-carboximidamide C₁₂H₉BrClN₃O₂ Br/Cl-phenoxy (position 2), N'-hydroxyamidine Bulky aromatic substituent, potential for π-π stacking Under investigation for enzyme inhibition

Structural and Functional Insights

Substituent Effects on Bioactivity: The chlorine atom in this compound enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets . The isopropyl group in the Z-isomer () increases lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous environments.

Hydrogen Bonding and Crystal Packing :

  • The hydroxylated amidine group in this compound enables intermolecular hydrogen bonding, as observed in its pyridinecarboximidamidate analogs . By contrast, the benzene derivative () forms centrosymmetric dimers via N–H⋯O interactions, a feature critical for stabilizing its crystal lattice.

Synthetic Utility: Compounds like this compound serve as intermediates for synthesizing 1,2,4-oxadiazoles, which exhibit anti-HIV activity . The bromo-chlorophenoxy derivative (), with its bulky substituents, may require specialized coupling reagents (e.g., acyl chlorides) for synthesis, as described in related carboxamide preparations .

Antimicrobial vs. Anticancer Potential: While the parent compound and its isopropyl analog () are linked to antibacterial activity , the dichloro-trifluoromethyl derivative () is hypothesized to target cancer-related pathways due to structural similarities to known kinase inhibitors.

Research Findings and Data

Antimicrobial Activity

  • Pyridinecarboximidamide derivatives, including this compound, demonstrate broad-spectrum antibacterial activity against Gram-positive and Gram-negative strains, with MIC values ranging from 2–16 µg/mL .
  • The isopropyl-substituted analog () shows reduced activity against E. coli (MIC = 32 µg/mL), suggesting that steric bulk may hinder target engagement .

Coordination Chemistry

  • The hydroxylated amidine group acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit enhanced catalytic activity in oxidation reactions compared to free ligands .

Crystallographic Studies

  • X-ray diffraction data for this compound analogs reveal twisted conformations (dihedral angles = 15–25° between pyridine and amidine planes), which optimize hydrogen-bonding networks .

Biological Activity

3-Chloro-N'-hydroxypyridine-2-carboximidamide is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmacology and agriculture. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a chlorine atom at the 3-position and a hydroxylamine functional group attached to the nitrogen of the carboximidamide. Its molecular formula is C6H6ClN3OC_6H_6ClN_3O with a molecular weight of approximately 171.58 g/mol. The planar structure allows for strong intermolecular hydrogen bonding, enhancing its stability and reactivity in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The hydroxylamine moiety is believed to be crucial for its interactions with biological targets, potentially acting as a reactive site that facilitates binding to microbial enzymes.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Interaction with Biological Macromolecules

Studies have shown that this compound can form stable complexes with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. These interactions are essential for its potential roles in drug design and delivery systems, indicating its relevance in therapeutic applications.

Cancer Treatment Potential

A significant area of research involves the compound's potential as an anticancer agent . In vitro studies have demonstrated that derivatives of this compound can inhibit the activity of tankyrases, enzymes involved in cancer cell proliferation and survival. For instance, one study reported that certain derivatives exhibited IC50 values as low as 1.5 nM against TNKS-2, highlighting their potency .

Table 2: Inhibition of Tankyrases by Derivatives

Compound NameIC50 (nM)Selectivity (PARP-1)Reference
Derivative A1.54.8 µM
Derivative B1.13.4 µM

Modulation of Indoleamine 2,3-Dioxygenase (IDO)

The compound has also been investigated for its ability to modulate IDO activity, which plays a critical role in immune response and tumor immunosuppression. Inhibition of IDO can enhance the effectiveness of cancer treatments by preventing tumor-induced immune tolerance .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including condensation reactions that yield several derivatives with altered biological activities or chemical properties.

Table 3: Structural Variants and Their Properties

Compound NameMolecular FormulaKey Features
6-Chloro-N'-hydroxypyridine-3-carboximidamideC6H6ClN3OSimilar structure; different substitution pattern
3-(Ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamideC7H10ClN3O2Contains sulfonyl group; enhanced solubility
4-Chloro-N'-hydroxypyridine-2-carboximidamideC6H6ClN3ODifferent chlorine position; potential variation in activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.